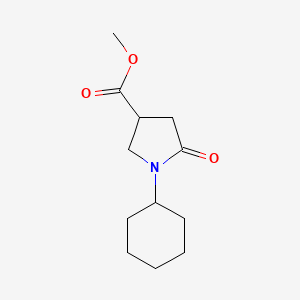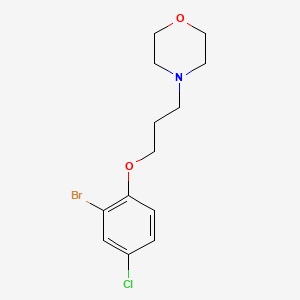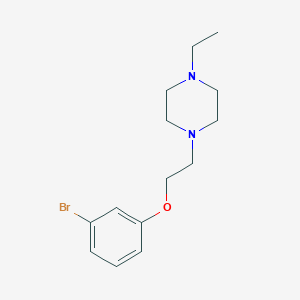
1-(2-(3-Bromophenoxy)ethyl)-4-ethylpiperazine
Vue d'ensemble
Description
“1-(2-(3-Bromophenoxy)ethyl)-4-ethylpiperazine” is a compound that belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions. The compound has a molecular weight of 244.13 .
Molecular Structure Analysis
The molecular structure of “1-(2-(3-Bromophenoxy)ethyl)-4-ethylpiperazine” can be analyzed using various computational chemistry methods . The InChI code for this compound is 1S/C10H14BrNO/c1-2-12-6-7-13-10-5-3-4-9 (11)8-10/h3-5,8,12H,2,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a three-dimensional model for further analysis.Applications De Recherche Scientifique
Brominated Compounds in Environmental Research
Brominated compounds like 2,4,6-Tribromophenol are widely produced and used as intermediates in the synthesis of brominated flame retardants. These compounds degrade into more stable by-products and are ubiquitously found in the environment. The research emphasizes the need for understanding their toxicokinetics and toxicodynamics due to their persistence and potential environmental impact (Koch & Sures, 2018).
Piperazine Derivatives in Pharmaceutical Research
Piperazine structures are central to pharmaceutical research, often explored for their therapeutic potential across a range of conditions. For instance, N-benzylpiperazine (BZP) is studied for its stimulant effects and potential for abuse, suggesting a molecular template rich in drug development opportunities (Johnstone et al., 2007). This showcases the interest in piperazine derivatives for developing new therapeutic agents.
Safety and Hazards
The safety data sheet for a similar compound, “2-Bromo-2-methylpropane”, indicates that it is a highly flammable liquid and vapor . It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
Mécanisme D'action
Target of Action
Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for piperazine derivatives .
Mode of Action
The bromophenoxy group suggests that it might undergo electrophilic aromatic substitution . In this process, the electrophile (the bromine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
Based on its potential involvement in electrophilic aromatic substitution and Suzuki–Miyaura cross-coupling reactions , it can be inferred that it might play a role in the formation of carbon-carbon bonds, which is a crucial process in organic synthesis.
Propriétés
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-2-16-6-8-17(9-7-16)10-11-18-14-5-3-4-13(15)12-14/h3-5,12H,2,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWSUJALWOPWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-Bromophenoxy)ethyl)-4-ethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B3070272.png)
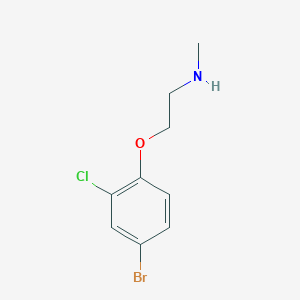
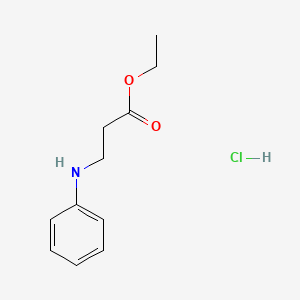
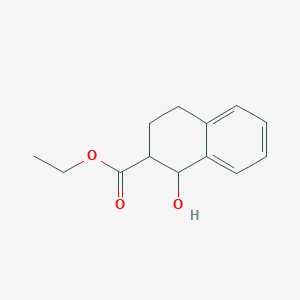



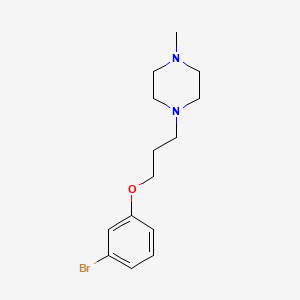
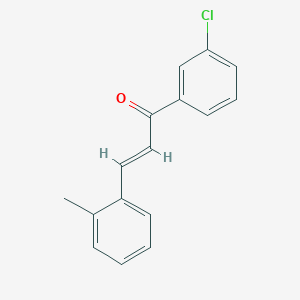
![(2E)-1-(2,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3070330.png)


